molecular formula C9H7NO B160182 Quinoline 1-oxide CAS No. 1613-37-2

Quinoline 1-oxide

Cat. No.: B160182
CAS No.: 1613-37-2
M. Wt: 145.16 g/mol
InChI Key: GIIWGCBLYNDKBO-UHFFFAOYSA-N
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Description

Quinoline 1-oxide is a heterocyclic aromatic organic compound with the molecular formula C₉H₇NO. It is a derivative of quinoline, where an oxygen atom is bonded to the nitrogen atom in the quinoline ring, forming an N-oxide.

Mechanism of Action

Target of Action

Quinoline 1-oxide, also known as Quinoline-N-oxide, is a heterocyclic compound that has been found to interact with various targets. The primary targets of this compound are DNA gyrase and topoisomerase IV . These enzymes play a crucial role in DNA replication, making them important targets for antibacterial and anticancer drugs .

Mode of Action

This compound acts by converting its targets, gyrase and topoisomerase IV, into toxic enzymes that fragment the bacterial chromosome . This interaction with its targets leads to the inhibition of DNA replication, thereby exerting its antibacterial and anticancer effects .

Biochemical Pathways

This compound affects the biochemical pathways related to DNA replication. By inhibiting the activity of DNA gyrase and topoisomerase IV, it disrupts the normal process of DNA replication . This disruption can lead to cell death, which is why this compound is effective as an antibacterial and anticancer agent .

Result of Action

The primary result of this compound’s action is the inhibition of DNA replication, leading to cell death . This makes it effective as an antibacterial and anticancer agent. Additionally, this compound has been found to cause DNA damage , which further contributes to its anticancer and antibacterial effects.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound’s reactivity and stability can be affected by the presence of other substances, temperature, and pH

Preparation Methods

Synthetic Routes and Reaction Conditions: Quinoline 1-oxide can be synthesized through several methods. One common approach involves the oxidation of quinoline using peracids such as peracetic acid or m-chloroperbenzoic acid. The reaction typically occurs under mild conditions, and the yield of this compound can be optimized by controlling the reaction temperature and time .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The process may include the use of catalysts to enhance the reaction rate and selectivity. Additionally, solvent-free conditions or the use of green solvents are preferred to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions: Quinoline 1-oxide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Quinoline 1-oxide has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor for the synthesis of other quinoline derivatives and as a reagent in organic synthesis.

    Biology: this compound and its derivatives have been studied for their potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Some this compound derivatives are being investigated as potential therapeutic agents for treating various diseases, including malaria and tuberculosis.

    Industry: this compound is used in the production of dyes, pigments, and other industrial chemicals

Comparison with Similar Compounds

Uniqueness of this compound: this compound is unique due to the presence of the N-oxide functional group, which imparts distinct chemical reactivity and biological activity compared to its parent compound, quinoline. The N-oxide group enhances its ability to participate in oxidation-reduction reactions and interact with biological targets, making it a valuable compound in both research and industrial applications .

Properties

IUPAC Name

1-oxidoquinolin-1-ium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO/c11-10-7-3-5-8-4-1-2-6-9(8)10/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIIWGCBLYNDKBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=[N+]2[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00167107
Record name Quinoline 1-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00167107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1613-37-2
Record name Quinoline N-oxide
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URL https://commonchemistry.cas.org/detail?cas_rn=1613-37-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Quinoline 1-oxide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Quinoline 1-oxide
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Synthesis routes and methods I

Procedure details

Peracetic acid (7.5 mL, 39 mmole, 40%) and quinoline (5 g, 39 mmole) were stirred for 2 hours. Much of the acetic acid was removed from the reaction mixture in vacuo. The resulting residue was dissolved in methylene chloride (50 mL) and washed twice with saturated sodium bicarbonate solution. After drying over MgSO4 the solvent was evaporated and the residue was triturated with ether. The resulting tan solid was collected by filtration. This material was carried on without further characterization.
Name
Peracetic acid
Quantity
7.5 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

To a 100 mL round bottom flask containing a solution of quinoline (12.2 mmol) in 50 mL of DCM was added 5.3 g of m-CPBA (30.6 mmol). The reaction mixture was stirred for 24 h. The reaction mixture was then diluted DCM (100 mL), washed with 5% NaOH (2×100 mL), dried (MgSO4), filtered, and concentrated in vacuo to give solid quinoline-N-oxide (90-95% yield).
Quantity
12.2 mmol
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
5.3 g
Type
reactant
Reaction Step Two
Yield
90%

Synthesis routes and methods III

Procedure details

Name
CC(=O)OO
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods IV

Procedure details

Name
CC(C)(C)OC(=O)c1ccc2c(ccc[n+]2[O-])c1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Quinoline 1-oxide
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Customer
Q & A

Q1: What is the molecular formula and weight of quinoline 1-oxide?

A1: The molecular formula of this compound is C9H7NO, and its molecular weight is 145.16 g/mol.

Q2: What are the characteristic spectroscopic features of this compound?

A2: [] Infrared spectroscopy reveals two strong absorptions in the regions of 1280-1340 cm-1 and 1210-1260 cm-1, assigned to N-O absorptions. [] Additionally, UV-Vis absorption spectra show characteristic bands that can be classified according to Platt's nomenclature system. These bands have been assigned to electronic transitions between specific molecular orbitals. [, ] Proton Magnetic Resonance (PMR) spectroscopy, especially at 100 MHz, provides valuable information about the chemical shifts and coupling constants of protons in this compound derivatives. [] The technique, coupled with spin-spin decoupling and paramagnetic shift reagents, allows for precise spectral parameter determination and aids in structure elucidation.

Q3: How does this compound exert its biological activity?

A3: While this compound itself might not be the active compound, its derivatives, particularly 4-nitrothis compound (4NQO) and its metabolites, exhibit potent carcinogenic and mutagenic effects. [, , , , , ] These compounds exert their effects by interacting with DNA.

Q4: Can you elaborate on the interaction of 4NQO and its metabolites with DNA?

A4: 4NQO is metabolized into 4-hydroxyaminothis compound (4HAQO), a potent carcinogen. [, ] Both 4NQO and 4HAQO can form adducts with DNA. [, , ] Specifically, 4HAQO forms adducts at the N2, C8 positions of guanine, and the N6 position of adenine. [] This adduct formation disrupts DNA replication and transcription, potentially leading to mutations and ultimately cancer.

Q5: What is the significance of the N2-guanine adduct formed by 4HAQO?

A5: Research indicates that the N2-guanine adduct formed by 4HAQO uniquely blocks the 3'-5' exonuclease activity of T4 DNA polymerase, unlike the C8-guanine or N6-adenine adducts. [] This blockage potentially interferes with DNA repair mechanisms, further contributing to the mutagenic potential of 4HAQO.

Q6: Does aluminum chloride affect the binding of 4HAQO to nucleic acids?

A6: Yes, aluminum chloride has been shown to significantly inhibit the binding of 4HAQO to DNA and RNA. [, ] This inhibition is thought to be primarily due to the interference with 4HAQO binding to guanine bases.

Q7: Is there a connection between 4NQO and oxidative stress?

A7: Studies show that 4HAQO, in the presence of copper (II) ions, can induce oxidative DNA damage, specifically the formation of 8-hydroxydeoxyguanosine (8-OH-dG). [] This finding suggests that oxidative stress might play a role in the genotoxicity of 4NQO and its metabolites.

Q8: How do structural modifications impact the biological activity of this compound derivatives?

A8: [] Research on 4NQO derivatives showed a strong correlation between their ability to induce DNA-protein crosslinks and their carcinogenic potency. [] Modifications to the this compound structure, especially at the 4-position, significantly influence its carcinogenicity. For instance, replacing the nitro group in 4NQO with a hydroxylamino group (4HAQO) significantly increases the compound's carcinogenic potency. [] Conversely, substitutions at other positions may lead to a decrease in or loss of carcinogenic activity.

Q9: Are there any specific structural features crucial for the carcinogenic activity of 4NQO derivatives?

A9: The nitro group at the 4-position of the quinoline ring appears essential for the biological activity of 4NQO derivatives. [] Modifications to this group significantly impact the compound's carcinogenic and mutagenic properties.

Q10: Have computational methods been used to study this compound?

A11: Yes, Linear Combination of Atomic Orbitals-Molecular Orbital (LCAO-MO) calculations have been employed to study the electronic structure of this compound and its derivatives. [] These calculations have been used to understand the relationship between the electronic structure of these compounds and their absorption spectra, providing insights into their physicochemical properties.

Q11: Has resistance to 4NQO or its derivatives been observed?

A12: [] While not specifically addressing 4NQO, research mentions the development of K562 cell lines resistant to quinoline xenobiotics, including 4NQO and 2-(4'-dimethylaminostyryl)this compound. [] These resistant cell lines exhibit cross-resistance to other quinoline compounds, suggesting the involvement of common resistance mechanisms.

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